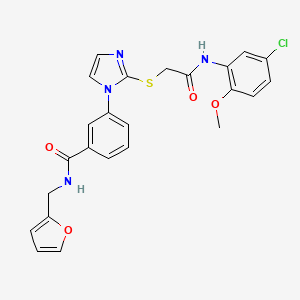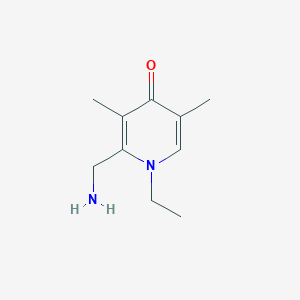
2-(Aminomethyl)-1-ethyl-3,5-dimethylpyridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds like “2-(Aminomethyl)-1-ethyl-3,5-dimethylpyridin-4(1H)-one” belong to a class of organic compounds known as amines. They contain a basic nitrogen atom with a lone pair of electrons. Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like nucleophilic substitution, reduction, or condensation. For instance, aminomethyl benzimidazole complexes can be synthesized through a series of reactions involving elemental analysis, spectroscopy, and thermal analysis .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques like FTIR, NMR, and UV-Vis spectroscopy. These techniques provide information about the functional groups present in the molecule and their spatial arrangement .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite diverse, depending on the functional groups present in the molecule. For example, protodeboronation of pinacol boronic esters has been reported in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. These properties include melting point, boiling point, solubility, density, and molar mass .Wissenschaftliche Forschungsanwendungen
Catalytic Activities
Ruthenium complexes with N-heterocyclic carbene NNC-pincer ligands, derived from precursors including 2-(aminomethyl)pyridine variants, demonstrate catalytic activity in the reduction of ketones and aldehydes under transfer hydrogenation conditions. This showcases the potential of such complexes in facilitating catalytic reactions with applications in organic synthesis and industrial processes (Mejuto et al., 2015).
Hydrogenation Mechanisms
The ligand 2-(aminomethyl)pyridine activates ruthenium complexes for catalytic hydrogenation of ketones, illustrating the role of pyridyl groups in enhancing catalytic efficiency through well-defined catalysts. This indicates the potential for designing more effective catalysis systems for hydrogenation reactions, contributing to advancements in green chemistry and sustainable industrial practices (Hadžović et al., 2007).
Photochemical Dimerization
2-Aminopyridines, including derivatives of 2-(aminomethyl)pyridine, undergo photochemical dimerization, resulting in compounds with unique chemical and physical properties. This process can be applied in the development of new materials and the study of molecular dimerization mechanisms, contributing to fields such as materials science and photophysics (Taylor & Kan, 1963).
Metalation and Complex Formation
Metalation of (tert-Butyldimethylsilyl)(2-pyridylmethyl)amine with dimethylzinc and subsequent reactions demonstrate the potential for generating complexes with diverse applications, including as catalysts in organic synthesis and material science. These findings offer insights into the design of metal-organic frameworks and catalysts for chemical transformations (Westerhausen et al., 2001).
Structural Analyses
The structure and properties of compounds derived from 2-(aminomethyl)pyridine have been explored through experimental and quantum chemical studies. These analyses contribute to a deeper understanding of molecular interactions, guiding the design of pharmaceuticals, agrochemicals, and materials with optimized properties (Singh et al., 2013).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(aminomethyl)-1-ethyl-3,5-dimethylpyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-4-12-6-7(2)10(13)8(3)9(12)5-11/h6H,4-5,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSFGXCJWAJNRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C(=C1CN)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-1-ethyl-3,5-dimethylpyridin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-acetylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2986695.png)
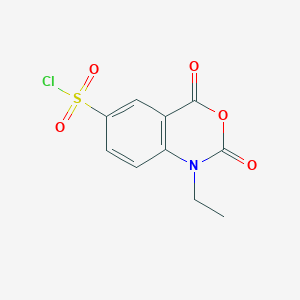
![4-(1H-benzo[d]imidazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one](/img/structure/B2986700.png)

![6-Chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid](/img/structure/B2986702.png)
![4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2986706.png)
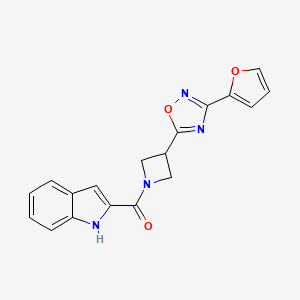
![N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2986708.png)
![5-(2,4-difluorobenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2986713.png)
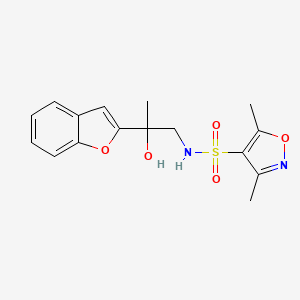
![1-(3,4-Dihydroxyphenyl)-2-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)ethanone](/img/structure/B2986716.png)
